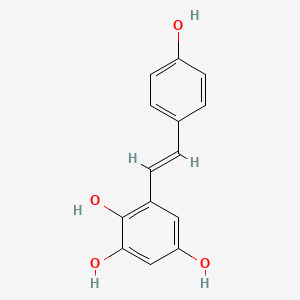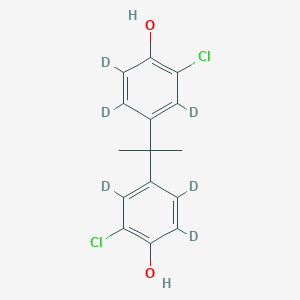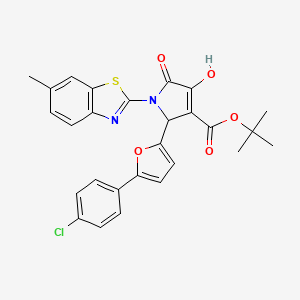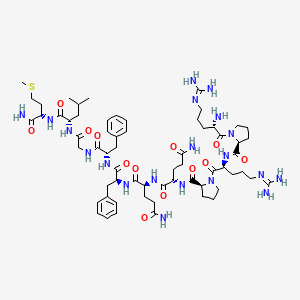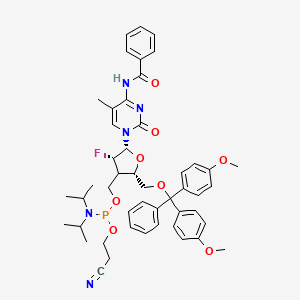
DMT-2'-F-dC(Bz)-CE-Phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-2’-F-dC(Bz)-CE-Phosphoramidite is a modified nucleoside derivative. It is a fluorinated and benzoylated cytidine analog, which is used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance the stability and binding affinity of oligonucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-F-dC(Bz)-CE-Phosphoramidite involves multiple steps. The starting material is typically a protected nucleoside, which undergoes fluorination at the 2’ position. The benzoyl group is then introduced at the N4 position. The final step involves the attachment of the phosphoramidite group, which is essential for its incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of DMT-2’-F-dC(Bz)-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product. The compound is typically stored at low temperatures to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
DMT-2’-F-dC(Bz)-CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The products depend on the nucleophile used but typically involve the replacement of the fluorine atom.
Aplicaciones Científicas De Investigación
DMT-2’-F-dC(Bz)-CE-Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various biochemical studies.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing.
Medicine: Investigated for its potential in therapeutic applications, including cancer treatment and antiviral therapies.
Industry: Utilized in the production of diagnostic tools and molecular probes.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into oligonucleotides. The fluorine atom enhances the binding affinity and stability of the oligonucleotides, making them more resistant to enzymatic degradation. The benzoyl group further stabilizes the nucleoside, while the phosphoramidite group facilitates its incorporation into oligonucleotides during synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-2’-deoxycytidine: Another fluorinated cytidine analog with similar properties.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position.
2’-O-Methylcytidine: A cytidine analog with a methyl group at the 2’ position.
Uniqueness
DMT-2’-F-dC(Bz)-CE-Phosphoramidite is unique due to its combination of fluorination, benzoylation, and the presence of the phosphoramidite group. This combination enhances the stability and binding affinity of oligonucleotides, making it particularly valuable in nucleic acid chemistry and therapeutic applications.
Propiedades
Fórmula molecular |
C48H55FN5O8P |
|---|---|
Peso molecular |
879.9 g/mol |
Nombre IUPAC |
N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-fluorooxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C48H55FN5O8P/c1-32(2)54(33(3)4)63(60-28-14-27-50)61-30-41-42(62-46(43(41)49)53-29-34(5)44(52-47(53)56)51-45(55)35-15-10-8-11-16-35)31-59-48(36-17-12-9-13-18-36,37-19-23-39(57-6)24-20-37)38-21-25-40(58-7)26-22-38/h8-13,15-26,29,32-33,41-43,46H,14,28,30-31H2,1-7H3,(H,51,52,55,56)/t41?,42-,43+,46-,63?/m1/s1 |
Clave InChI |
FRKTVAMUNPTWSJ-BMDAQKNPSA-N |
SMILES isomérico |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |
SMILES canónico |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)




